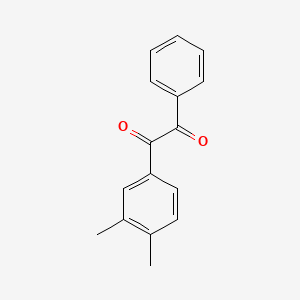
1-(3,4-Dimethylphenyl)-2-phenylethane-1,2-dione
描述
The description of an organic compound usually includes its IUPAC name, molecular formula, and structural formula. The structure can provide information about the functional groups present in the molecule, which can give insights into its reactivity.
Synthesis Analysis
The synthesis of an organic compound involves a series of chemical reactions that transform starting materials into the desired product. The choice of reactions depends on the structure of the target molecule and the available starting materials.Molecular Structure Analysis
Molecular structure analysis often involves techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds between them.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This can provide information about the compound’s reactivity and stability, and can help to predict its behavior in different conditions.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility in different solvents, and reactivity with common reagents. These properties can provide important information about how the compound behaves in different environments.科学研究应用
Synthesis and Labeling
- Synthesis in Liquid Scintillators : The compound 1-(3,4-Dimethylphenyl)-1-[ring-U-14C]phenylethane and its derivatives have been synthesized for use in biodegradable liquid scintillators, a technology in radiochemical analysis. These compounds were created through simple two-step reactions involving reduction and condensation processes (Saito & Kurihara, 1991).
Chemical Properties and Applications
- Corrosion Inhibition : Derivatives of 1-(3,4-Dimethylphenyl)-2-phenylethane-1,2-dione have been studied for their corrosion inhibition properties. Compounds like 2-MPOD and 3-MPOD have shown effectiveness in preventing mild steel corrosion in acidic solutions. Their adsorption on metal surfaces is crucial for this inhibition, which aligns with the Langmuir isotherm model (Chafiq et al., 2020).
Synthesis Methods
- Friedel-Crafts Alkylation : The efficient synthesis of 1,2-Bis(3,4-dimethylphenyl)ethane, a related compound, has been achieved through Friedel-Crafts alkylation using various Lewis acid catalysts. This method highlights the compound's synthetic versatility and potential for different applications (Takahashi et al., 1995).
Structural Analysis
- Crystallographic Studies : Investigations into the crystal structures of derivatives of 1,2-diphenylethane, closely related to 1-(3,4-Dimethylphenyl)-2-phenylethane-1,2-dione, have provided insights into their molecular conformations and interactions. These studies are essential for understanding the chemical and physical properties of these compounds (Harada & Ogawa, 2001).
Green Chemistry Applications
- Eco-Friendly Synthesis : The synthesis of 1,2-Bis((3,4-dimethylphenyl)ethane in room temperature ionic liquids represents an advancement in green chemistry. This method uses low-carbon-chain quaternary ammonium salts, enabling easy separation of the reaction mixture and recycling of the ionic liquid. Such approaches are important for sustainable and environmentally friendly chemical processes (Zou & Wang, 2006).
Molecular Interactions
- Molecular Analysis : Studies on compounds like 2-(2,3-Dimethylphenyl)-1H-isoindole-1,3(2H)-dione provide insights into intramolecular and intermolecular interactions, such as C-H...O interactions and the effects of steric repulsions. These findings are valuable for understanding the behavior of similar molecules in various environments (Tariq et al., 2010).
安全和危害
The safety and hazards associated with a compound depend on its physical and chemical properties. This information is typically provided in a Material Safety Data Sheet (MSDS), which includes details such as toxicity, flammability, and environmental impact.
未来方向
Future directions in the study of a compound could involve exploring new synthetic routes, investigating its reactivity under different conditions, or studying its potential applications in areas such as medicine or materials science.
属性
IUPAC Name |
1-(3,4-dimethylphenyl)-2-phenylethane-1,2-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O2/c1-11-8-9-14(10-12(11)2)16(18)15(17)13-6-4-3-5-7-13/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJARQLWFLLIFBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C(=O)C2=CC=CC=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20368619 | |
| Record name | 1-(3,4-dimethylphenyl)-2-phenylethane-1,2-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20368619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dimethylphenyl)-2-phenylethane-1,2-dione | |
CAS RN |
59411-15-3 | |
| Record name | 1-(3,4-dimethylphenyl)-2-phenylethane-1,2-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20368619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B1349581.png)
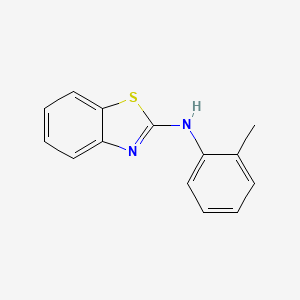

![Isopropyl 2-[(chloroacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B1349601.png)
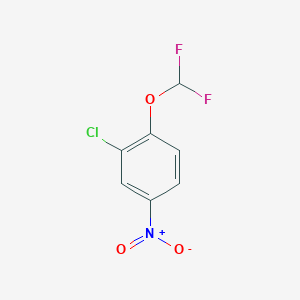
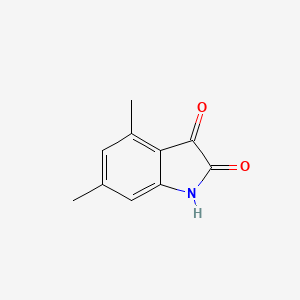
![2-[(2-Chloro-phenylamino)-methyl]-phenol](/img/structure/B1349618.png)
![2-{[(2-Methoxyphenyl)amino]methyl}phenol](/img/structure/B1349619.png)
![4-Chloro-2-(chloromethyl)-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B1349633.png)
![4-Chloro-2-(chloromethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B1349634.png)
![7-chloro-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one](/img/structure/B1349636.png)
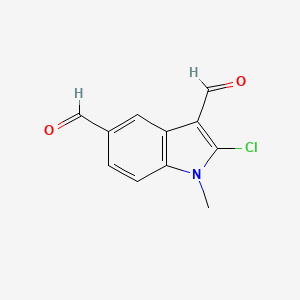
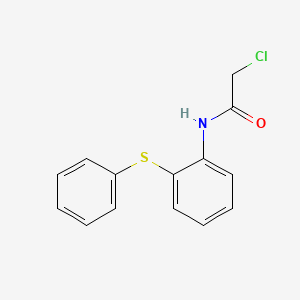
![{[5-(Cyclohexylamino)-1,3,4-thiadiazol-2-yl]thio}acetic acid](/img/structure/B1349656.png)